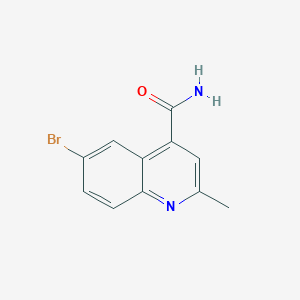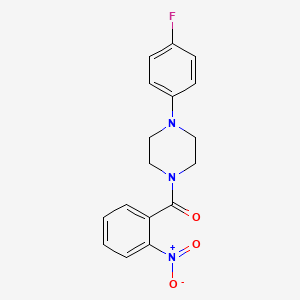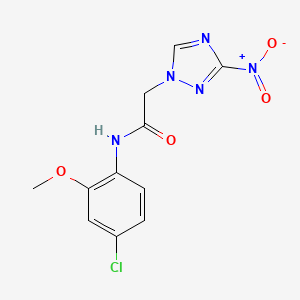
6-bromo-2-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-methyl-4-quinolinecarboxamide is a chemical compound with the molecular formula C11H9BrN2O. It is a member of the quinoline family, which is a class of organic compounds that are widely used in medicinal chemistry. The compound has been the subject of scientific research due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-methyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities, which may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. In addition, the compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. The compound is relatively insoluble in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its activity and selectivity for specific targets.
Direcciones Futuras
There are several future directions for the research on 6-bromo-2-methyl-4-quinolinecarboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of the compound, in order to identify specific targets and optimize its activity and selectivity. In addition, the compound could be tested in more in vivo models to evaluate its efficacy and safety as a potential anticancer and anti-inflammatory agent. Finally, the compound could be modified to improve its solubility and bioavailability, in order to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-bromo-2-methyl-4-quinolinecarboxamide involves the reaction of 2-amino-6-bromo-4-methylquinoline with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonia to yield the final compound. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
6-bromo-2-methyl-4-quinolinecarboxamide has been the subject of scientific research due to its potential applications in the field of drug discovery. The compound has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-bromo-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-6-4-9(11(13)15)8-5-7(12)2-3-10(8)14-6/h2-5H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJIIHQUHMRMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)

![3-(rel-(3S,4R)-3-isopropyl-4-{[(2-methylphenyl)acetyl]amino}-1-pyrrolidinyl)-N-methylpropanamide hydrochloride](/img/structure/B5689744.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5689793.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)